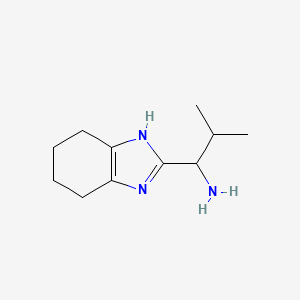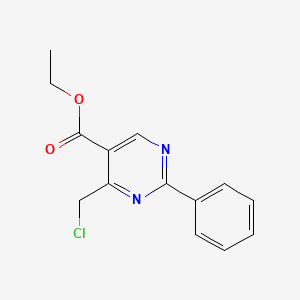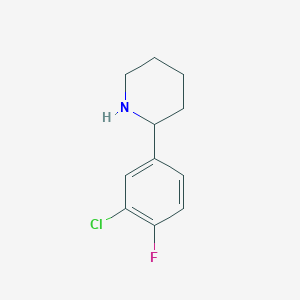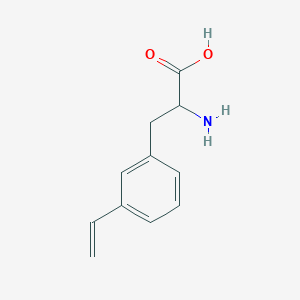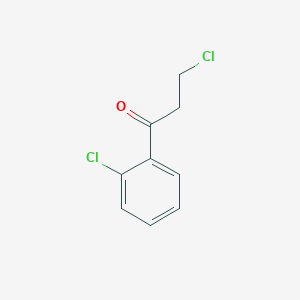
1,3-Bis(3-methacryloxy-2-hydroxypropoxypropyl)tetramethyldisiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-BIS(3-METHACRYLOXY-2-HYDROXYPROPOXYPROPYL)TETRAMETHYLDISILOXANE, TECH-95 is an organosiloxane compound with the chemical formula C24H46O9Si2 . It is a difunctional siloxane, meaning it contains two functional groups that can participate in chemical reactions. This compound is commonly used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1,3-BIS(3-METHACRYLOXY-2-HYDROXYPROPOXYPROPYL)TETRAMETHYLDISILOXANE typically involves the reaction of tetramethyldisiloxane with methacryloxypropyl groups under specific conditions . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous processing to produce the compound in significant quantities.
Analyse Des Réactions Chimiques
1,3-BIS(3-METHACRYLOXY-2-HYDROXYPROPOXYPROPYL)TETRAMETHYLDISILOXANE undergoes various types of chemical reactions, including:
Polymerization: The methacryloxy groups can undergo free radical polymerization to form polymers.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Common reagents used in these reactions include initiators for polymerization (e.g., benzoyl peroxide) and acids or bases for hydrolysis and condensation reactions . The major products formed from these reactions include polymers and siloxane networks.
Applications De Recherche Scientifique
1,3-BIS(3-METHACRYLOXY-2-HYDROXYPROPOXYPROPYL)TETRAMETHYLDISILOXANE has a wide range of scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of silicone-based polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Utilized in drug delivery systems and tissue engineering due to its biocompatibility and flexibility.
Industry: Applied in coatings, adhesives, and sealants to enhance durability and performance.
Mécanisme D'action
The mechanism of action of 1,3-BIS(3-METHACRYLOXY-2-HYDROXYPROPOXYPROPYL)TETRAMETHYLDISILOXANE involves its ability to form cross-linked networks through polymerization and condensation reactions. The methacryloxy groups participate in free radical polymerization, while the siloxane backbone provides flexibility and stability. The molecular targets and pathways involved include the formation of siloxane bonds and the creation of polymeric structures .
Comparaison Avec Des Composés Similaires
Similar compounds to 1,3-BIS(3-METHACRYLOXY-2-HYDROXYPROPOXYPROPYL)TETRAMETHYLDISILOXANE include:
This compound: An isomer with similar properties.
Bis(3-methacryloxyhydroxypropoxypropyl)tetramethyldisiloxane: A related compound with slight variations in structure.
The uniqueness of this compound lies in its specific functional groups and the ability to form highly flexible and durable polymeric networks.
Propriétés
Formule moléculaire |
C24H46O9Si2 |
|---|---|
Poids moléculaire |
534.8 g/mol |
Nom IUPAC |
[2-hydroxy-3-[3-[[3-[2-hydroxy-3-(2-methylprop-2-enoyloxy)propoxy]propyl-dimethylsilyl]oxy-dimethylsilyl]propoxy]propyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C24H46O9Si2/c1-19(2)23(27)31-17-21(25)15-29-11-9-13-34(5,6)33-35(7,8)14-10-12-30-16-22(26)18-32-24(28)20(3)4/h21-22,25-26H,1,3,9-18H2,2,4-8H3 |
Clé InChI |
IFPAGIODCZNPQG-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCC(COCCC[Si](C)(C)O[Si](C)(C)CCCOCC(COC(=O)C(=C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



